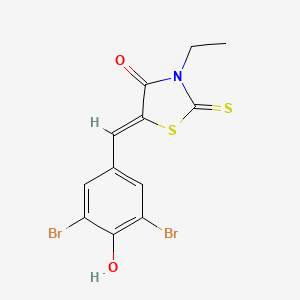
5-(3,5-dibromo-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-dibromo-4-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as DBM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DBM belongs to the family of thiazolidinones, and its unique chemical structure makes it a promising candidate for various scientific research studies.
Mecanismo De Acción
The mechanism of action of DBM is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and proliferation. DBM has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of various genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
DBM has been shown to have various biochemical and physiological effects. DBM has been shown to reduce inflammation, inhibit oxidative stress, and improve insulin sensitivity. DBM has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBM has several advantages for lab experiments. DBM is a relatively stable compound that can be easily synthesized and purified. DBM is also relatively non-toxic, making it a safe compound to work with in the laboratory. However, one of the limitations of DBM is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the scientific research of DBM. One potential direction is the development of DBM as a potential cancer treatment. Further studies are needed to determine the optimal dosage and administration of DBM for cancer treatment. Another potential direction is the development of DBM as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the efficacy of DBM in animal models of neurodegenerative diseases. Overall, DBM has the potential to be a valuable compound for various scientific research studies.
Métodos De Síntesis
The synthesis of DBM involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with ethylcyanoacetate and thiourea. The reaction takes place in the presence of a catalyst, and the resulting compound is purified through recrystallization. The synthesis method of DBM is relatively simple and cost-effective, which makes it a popular choice for scientific research studies.
Aplicaciones Científicas De Investigación
DBM has been extensively studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of DBM is its anticancer activity. DBM has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. DBM induces apoptosis, inhibits angiogenesis, and reduces the expression of various oncogenes, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO2S2/c1-2-15-11(17)9(19-12(15)18)5-6-3-7(13)10(16)8(14)4-6/h3-5,16H,2H2,1H3/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXALAFVVYBAJNW-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)O)Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-iodophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5174057.png)
![N-benzyl-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5174063.png)
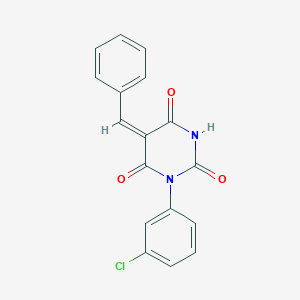
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174095.png)
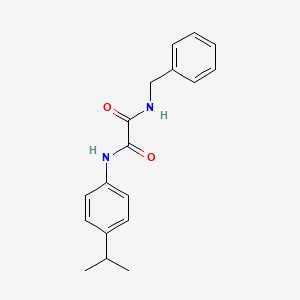
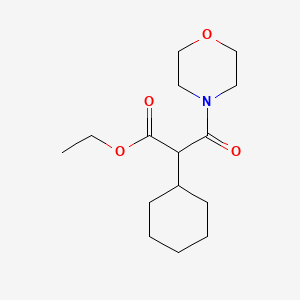
![3-(4-bromobenzyl)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5174110.png)
![methyl 3-{[4-(acetylamino)benzoyl]amino}-2-methylbenzoate](/img/structure/B5174122.png)
![N-{3-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5174130.png)
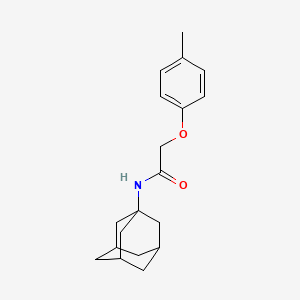

![3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5174147.png)
![methyl (5-bromo-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5174155.png)